molecular formula C11H12O2 B8617787 Methyl 4-ethenyl-2-methylbenzoate

Methyl 4-ethenyl-2-methylbenzoate

Cat. No. B8617787
M. Wt: 176.21 g/mol
InChI Key: BVDGNJPWEKZUJU-UHFFFAOYSA-N
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Patent
US08871790B2

Procedure details

To a round-bottom flask, which was purged and maintained with a nitrogen atmosphere, was added a solution of methyl 4-bromo-2-methylbenzoate (compound 152.1, 14.0 g, 61.1 mmol, 1.00 equiv) in N,N-dimethylformamide (150 mL). Tributyl(ethenyl)stannane (29.3 g, 92.4 mmol, 2.00 equiv) and Pd(PPh3)4 (7.10 g, 6.14 mmol, 0.10 equiv) were added to the reaction. The resulting mixture was stirred overnight at 100° C. in an oil bath. After cooling to room temperature, the mixture was diluted with 400 mL of ethyl acetate. The organic layer was washed with 2×400 mL of NH4Cl (aq.) and 2×400 mL of brine, dried over anhydrous sodium sulfate, then concentrated in vacuo. The crude product was purified by CombiFlash with the following conditions (IntelFlash-1): mobile phase, petroleum ether/ethyl acetate=1:0 increasing to petroleum ether/ethyl acetate=100:1 within 20 min; Detector, UV 254 nm. This resulted in 6.81 g (63%) of methyl 4-ethenyl-2-methylbenzoate as a colorless oil.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
catalyst
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([CH3:12])[CH:3]=1.[CH2:13]([Sn](CCCC)(CCCC)C=C)[CH2:14]CC>CN(C)C=O.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:13]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([CH3:12])[CH:3]=1)=[CH2:14] |^1:42,44,63,82|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
29.3 g
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
7.1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at 100° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round-bottom flask, which was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
The organic layer was washed with 2×400 mL of NH4Cl (aq.) and 2×400 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by CombiFlash with the following conditions (IntelFlash-1)
WAIT
Type
WAIT
Details
mobile phase, petroleum ether/ethyl acetate=1:0 increasing to petroleum ether/ethyl acetate=100:1 within 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
This resulted in 6.81 g (63%) of methyl 4-ethenyl-2-methylbenzoate as a colorless oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=C)C1=CC(=C(C(=O)OC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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